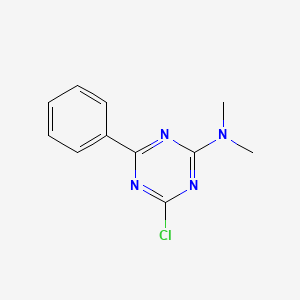
4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine” is a triazine-based compound. Triazines are a class of nitrogen-containing heterocycles. The triazine structure is often incorporated in various fields, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties . The compound has been synthesized from cyanuric chloride with aniline .
Synthesis Analysis
The synthesis of this compound involves the condensation of cyanuric chloride with aniline . Three novel triazine based organic chromophores with D-π-A (Donor-π system- Acceptor) push-pull type have been synthesized from 2, 4-diamino-6-phenyl-1,3,5-triazine as a starting material .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques such as UV-Visible absorption, FT-IR, NMR, and Mass spectral techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The reaction of cyanuric chloride with aniline leads to the formation of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its photophysical and thermal properties . The compound showed positive solvatochromism compared to other compounds . The absorption in the UV region of these compounds was found to be less dependent on solvent polarities, whereas the red-shifted fluorescence was strongly dependent on solvent polarities . The TGA data indicates that the compound is stable up to 160 °C .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
A key precursor for synthesizing various amines, 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine demonstrates versatility in nucleophilic substitutions. For example, a study by Lim, Dolzhenko, and Dolzhenko (2014) explored the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists, highlighting the pharmaceutical potential of derivatives (Lim, Dolzhenko, & Dolzhenko, 2014). This work exemplifies the compound's utility in generating biologically active derivatives through chemical transformations.
Biological and Pharmacological Applications
Several studies have shown the potential biological activity of derivatives, emphasizing their relevance in drug discovery and medicinal chemistry. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating antimicrobial activities against various microorganisms. This suggests that 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine derivatives could be promising candidates for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Materials Science Applications
In the realm of materials science, derivatives of 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine have been employed to develop luminescent covalent-organic polymers (COPs). Xiang and Cao (2012) synthesized porous luminescent COPs with high surface area and stability, demonstrating potential for detecting nitroaromatic explosives and small organic molecules. This underscores the compound's utility in creating advanced materials for sensing applications (Xiang & Cao, 2012).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the available data, it’s worth noting that triazine derivatives end-capped with donor/acceptor can produce high molecular nonlinearity . They exhibit intense, low energy absorption bands due to intramolecular charge transfer (ICT) between two groups of opposite nature .
Propriétés
IUPAC Name |
4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-16(2)11-14-9(13-10(12)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWOGAHPXAPUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2742708.png)
![1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2742709.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742711.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742714.png)
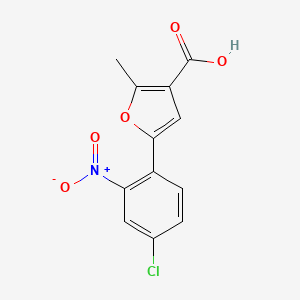
![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)
![3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2742718.png)
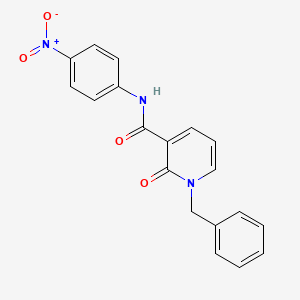
![6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742724.png)
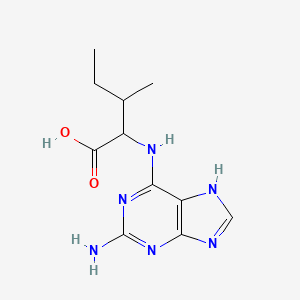
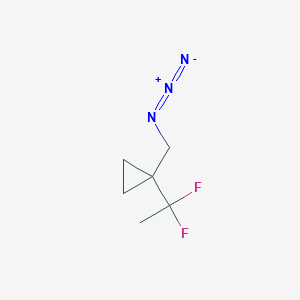
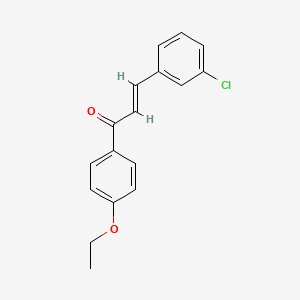
![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)
![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)